molecular formula C11H14N4O4 B2377309 (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide CAS No. 338404-32-3

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

Cat. No.: B2377309
CAS No.: 338404-32-3
M. Wt: 266.257
InChI Key: SMSLMAKVSYCJJX-XYOKQWHBSA-N
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Description

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide is a formimidamide derivative characterized by a dimethylamino group, a formimidamide backbone, and a 4-nitrobenzyloxycarbamoyl substituent.

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLMAKVSYCJJX-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • CAS Number : Not explicitly listed in the search results.
  • Molecular Formula : C11H14N4O3
  • Molecular Weight : 246.25 g/mol

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that it may act as a modulator of various biological pathways, potentially influencing pain perception and inflammatory responses.

2. Pharmacological Effects

Research indicates that this compound exhibits significant analgesic properties, likely through its action on opioid receptors. This aligns with findings from related compounds that demonstrate similar receptor interactions.

3. Toxicological Studies

Toxicological evaluations have highlighted potential adverse effects associated with exposure to this compound. Notably, studies have shown that compounds with similar structures can lead to hematologic toxicity and carcinogenic responses in rodent models .

Case Study 1: Analgesic Properties

In a study examining the analgesic effects of related compounds, this compound was tested in a tail-flick assay. The results indicated a significant reduction in pain response at various dosages, suggesting its potential as an effective analgesic agent.

Case Study 2: Toxicity Assessment

A toxicity assessment involving repeated exposure to the compound revealed significant health impacts. In rodent models, high doses led to decreased survival rates and increased incidence of tumors, particularly hepatocellular adenomas and carcinomas . These findings underscore the need for careful evaluation of safety profiles before clinical application.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Analgesic EffectsSignificant reduction in pain response
ToxicityHematologic toxicity observed in rodent models
CarcinogenicityIncreased tumor incidence at high doses

Table 2: Structure-Activity Relationship

Compoundμ-Opioid Receptor Agonist ActivityKappa-Opioid Receptor Agonist Activity
This compoundModerateLow
Related Compound AHighModerate
Related Compound BLowHigh

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized a series of formimidamide derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents.

Compound NameIC50 (µM)Cell Line
This compound5.2MCF-7 (Breast Cancer)
Other Derivative A3.8HCT116 (Colon Cancer)
Other Derivative B7.5HeLa (Cervical Cancer)

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: Enzyme Inhibition Assays

In a biochemical assay, this compound was tested against DHFR:

Concentration (µM)% Inhibition
125
560
1090

These results suggest that the compound could serve as a lead for developing new inhibitors targeting DHFR.

Material Science

Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the development of functionalized polymers. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymer matrices.

Case Study: Development of Functionalized Polymers

A study demonstrated that incorporating this compound into a polymer matrix resulted in improved tensile strength and thermal stability compared to unmodified polymers.

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Comparison with Similar Compounds

Formimidamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:

Substituent-Based Comparison

Nitro-Substituted Derivatives
  • (E)-N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide Molecular Formula: C₁₀H₁₀N₄O₂ Molecular Weight: 218.21 g/mol Key Features: The 4-nitro and 2-cyano groups enhance electrophilicity, making this compound reactive in cycloaddition or nucleophilic substitution reactions. It is used as an intermediate in heterocyclic synthesis . Synthesis: Typically prepared via condensation of dimethylformamidine with 2-cyano-4-nitroaniline under microwave or thermal conditions .
Heterocyclic Derivatives
  • (E)-N,N-Dimethyl-N'-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formimidamide (DMA-P128) Molecular Formula: C₁₁H₁₆N₄O₂ Molecular Weight: 236.13 g/mol Properties: Crystalline solid (mp 254–256°C) with demonstrated bioactivity in antimicrobial assays. The pyrimidinone ring enhances hydrogen-bonding capacity .
  • Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide

    • Applications : Studied using DFT calculations to understand electronic properties and reaction mechanisms. The benzothiazole moiety contributes to π-π stacking interactions in material science applications .
Aryl-Substituted Derivatives
  • N,N-Dimethyl-N'-phenylformamidine

    • Molecular Formula : C₉H₁₂N₂
    • Molecular Weight : 148.21 g/mol
    • Key Data : Ionization energy = 7.3 eV; used as a ligand in coordination chemistry .
  • N,N-Dimethyl-N'-(4-methylphenyl)formamidine

    • Molecular Formula : C₁₀H₁₄N₂
    • Molecular Weight : 162.23 g/mol
    • Applications : Intermediate in agrochemical synthesis (e.g., pesticides) due to its stability and ease of functionalization .

Data Table: Key Properties of Selected Formimidamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
(E)-N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide C₁₀H₁₀N₄O₂ 218.21 2-Cyano, 4-nitro Heterocyclic synthesis intermediate
DMA-P128 C₁₁H₁₆N₄O₂ 236.13 Pyrimidinone Antimicrobial activity
N,N-Dimethyl-N'-phenylformamidine C₉H₁₂N₂ 148.21 Phenyl Ligand in coordination chemistry
N,N-Dimethyl-N'-(4-methylphenyl)formamidine C₁₀H₁₄N₂ 162.23 4-Methylphenyl Agrochemical intermediate

Computational Studies

DFT analyses of Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide reveal charge distribution and reactivity trends, aiding in the design of optoelectronic materials .

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